![molecular formula C12H18F5NO3 B6350505 N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% CAS No. 1206524-50-6](/img/structure/B6350505.png)

N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

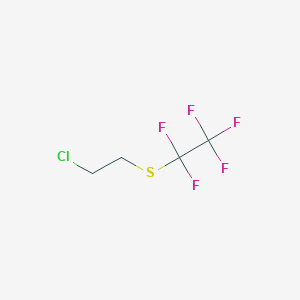

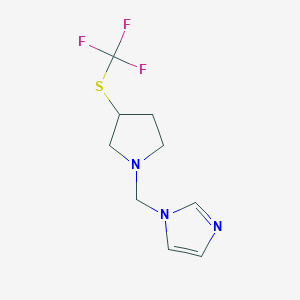

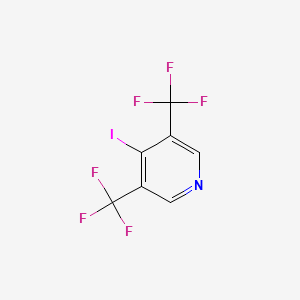

“N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is a chemical compound. The “N-BOC” part indicates that it is a derivative of pyrrolidine that has been protected with a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis, particularly for amines . The “2-[(Pentafluoroethoxy)]methyl]” part suggests that the compound has a pentafluoroethoxy group attached to the second carbon in the pyrrolidine ring.

Synthesis Analysis

The synthesis of BOC-protected amines, such as “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride BOC2O . Active esters and other derivatives such as BOC-ONH2 and BOC-N3 can also be used .Chemical Reactions Analysis

The BOC group in “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is stable towards most nucleophiles and bases . This stability allows for subsequent transformations to occur that would be incompatible with the amine functional group . The BOC group can later be removed from the amine using moderately strong acids .Aplicaciones Científicas De Investigación

- t-Butyl esters serve as versatile protecting groups for carboxylic acids. They are stable under a wide range of conditions and can be selectively removed when needed . Researchers often use them to safeguard carboxylic acid functionalities during complex synthetic sequences.

- Deprotection with Aqueous Phosphoric Acid :

- Aqueous phosphoric acid is an effective, mild reagent for deprotecting tert-butyl carbamates, esters, and ethers. It selectively cleaves the tert-butyl group, allowing access to the original carboxylic acid or other functional groups .

- Oxidation at the Benzylic Position :

- Conversion to Acid Chlorides :

- Reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides acid chlorides in good yields. However, benzyl, methyl, ethyl, and isopropyl esters are less reactive in this transformation .

Protecting Group in Organic Synthesis

Chemical Reactions and Transformations

Propiedades

IUPAC Name |

tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNOHYCZUCGVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)